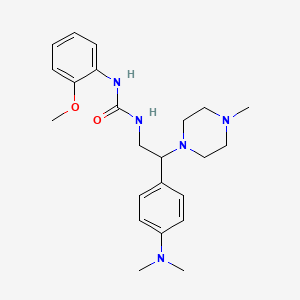
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C23H33N5O2 and its molecular weight is 411.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(2-methoxyphenyl)urea, often referred to as DMAPMPU, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H35N5O2
- Molecular Weight : 425.577 g/mol
- Structural Features :
- Dimethylamino group, known for enhancing pharmacological activity.
- Piperazine ring, frequently associated with anticancer effects.
- Urea linkage contributing to its interaction with biological targets.
Antitumor Activity
DMAPMPU has shown promising results as an antitumor agent . Preliminary studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines. The presence of the piperazine moiety is particularly noted for its role in enhancing anticancer properties.
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 71.8 | |
| NCI-H460 (Lung Cancer) | 66.12 | |
| ACHN (Renal Cancer) | 66.02 | |
| RFX 393 (Renal Cancer) | 84.17 |
The growth inhibition percentages indicate a robust potential for DMAPMPU in targeting cancer cells effectively.
The mechanism of action for DMAPMPU involves its interaction with specific molecular targets within the cell. Research suggests that it may bind to enzymes or receptors, altering their activity and leading to various biological effects. Notably, compounds with similar structures have been shown to inhibit pathways involved in cell proliferation and survival:
- Enzyme Inhibition : DMAPMPU may inhibit certain kinases involved in cancer progression, similar to other piperazine-containing compounds.
- Cell Cycle Arrest : Studies have indicated that treatment with DMAPMPU leads to significant arrest in the G0–G1 phase of the cell cycle, promoting apoptosis in cancer cells.
Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of DMAPMPU on various cancer cell lines. The compound demonstrated significant inhibitory effects on renal carcinoma cell lines, with IC50 values indicating potent activity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| DMAPMPU | 11.70 | RFX 393 |
| Reference Compound | 19.92 | RFX 393 |
The results showed that DMAPMPU was more effective than the reference compound, highlighting its potential as a therapeutic agent .
Study 2: Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of DMAPMPU to various targets involved in cancer signaling pathways. The findings suggest that DMAPMPU adopts binding modes similar to known inhibitors, indicating a potential for developing targeted therapies .
Propiedades
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O2/c1-26(2)19-11-9-18(10-12-19)21(28-15-13-27(3)14-16-28)17-24-23(29)25-20-7-5-6-8-22(20)30-4/h5-12,21H,13-17H2,1-4H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVGMJBPIUTAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














